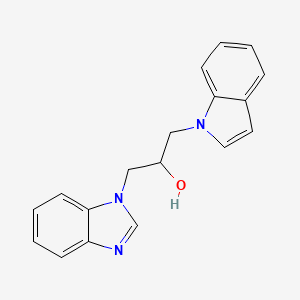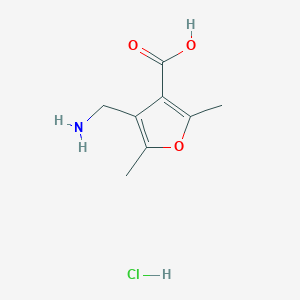![molecular formula C21H16ClF3N2O3S B12478182 2-[N-(2-chlorophenyl)benzenesulfonamido]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12478182.png)
2-[N-(2-chlorophenyl)benzenesulfonamido]-N-[2-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[N-(2-chlorophenyl)benzenesulfonamido]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of both chlorophenyl and trifluoromethylphenyl groups, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(2-chlorophenyl)benzenesulfonamido]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzenesulfonyl chloride with 2-(trifluoromethyl)aniline in the presence of a base such as triethylamine. This reaction forms the sulfonamide intermediate, which is then reacted with acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[N-(2-chlorophenyl)benzenesulfonamido]-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-[N-(2-chlorophenyl)benzenesulfonamido]-N-[2-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[N-(2-chlorophenyl)benzenesulfonamido]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. For example, its inhibition of carbonic anhydrase enzymes is achieved through binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various biological effects, including the suppression of tumor growth in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-chlorophenyl)acetamide: A simpler compound with similar structural features but lacking the trifluoromethyl group.
N-phenyl-bis(trifluoromethanesulfonimide): Contains the trifluoromethylsulfonyl group but differs in its overall structure and properties.
Uniqueness
2-[N-(2-chlorophenyl)benzenesulfonamido]-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to the combination of its chlorophenyl and trifluoromethylphenyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C21H16ClF3N2O3S |
|---|---|
Poids moléculaire |
468.9 g/mol |
Nom IUPAC |
2-[N-(benzenesulfonyl)-2-chloroanilino]-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C21H16ClF3N2O3S/c22-17-11-5-7-13-19(17)27(31(29,30)15-8-2-1-3-9-15)14-20(28)26-18-12-6-4-10-16(18)21(23,24)25/h1-13H,14H2,(H,26,28) |
Clé InChI |
NHEQGGMWGFLUQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Tricyclo[3.3.1.1~3,7~]dec-2-ylamino)methyl]benzoic acid](/img/structure/B12478101.png)
![1,3-dimethyl-5-{[6-(piperidin-1-yl)pyrimidin-4-yl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12478107.png)
![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B12478132.png)
![2-(4-{[(3-Ethoxypropyl)amino]methyl}-2-methoxyphenoxy)-1-(morpholin-4-yl)ethanone](/img/structure/B12478135.png)
![2-fluoro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12478141.png)
![N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B12478144.png)
![1-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B12478159.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(1-methoxypropan-2-yl)benzamide](/img/structure/B12478165.png)

![N~1~-{4-[(3-methylbenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine](/img/structure/B12478176.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(4-phenylbutan-2-yl)glycinamide](/img/structure/B12478185.png)
![N~2~-(2,4-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12478195.png)

